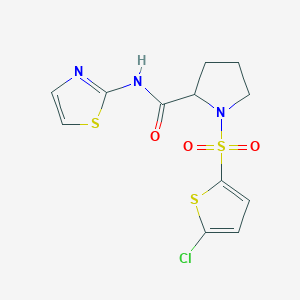

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O3S3/c13-9-3-4-10(21-9)22(18,19)16-6-1-2-8(16)11(17)15-12-14-5-7-20-12/h3-5,7-8H,1-2,6H2,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMZADWXEONCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the core pyrrolidine structure, followed by the introduction of the thiazole and thiophene groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired outcomes.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)pyrrolidine-2-carboxamide exhibit significant biological activity as inhibitors of lysyl oxidase, an enzyme implicated in cancer metastasis and fibrosis. Studies have shown promising results in inhibiting cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values indicating effective inhibition at low concentrations .

Fibrotic Diseases

Due to its mechanism of action targeting lysyl oxidase, this compound is being investigated for its potential in treating fibrotic diseases. The inhibition of this enzyme may reduce the progression of fibrosis by preventing collagen cross-linking, thus addressing conditions like pulmonary fibrosis and liver cirrhosis .

Synthesis and Production

The synthesis typically involves multi-step organic reactions, starting from the preparation of the core pyrrolidine structure followed by the introduction of thiazole and thiophene groups. Optimization of reaction conditions is crucial for achieving high yields and purity. For industrial applications, scaling up these methods while maintaining cost-effectiveness and environmental sustainability is essential .

Case Study on Anticancer Efficacy

In vitro studies have demonstrated that modifications to the sulfonamide group can enhance anticancer efficacy against various cell lines. For instance, one study showed that derivatives with enhanced binding affinity to lysyl oxidase exhibited reduced cell viability at concentrations above 10 µM .

Case Study on Fibrosis Treatment

A recent investigation focused on the compound's effects on fibroblast activation in pulmonary fibrosis models. Results indicated a significant reduction in collagen deposition and fibroblast proliferation when treated with this compound compared to controls .

Mechanism of Action

The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide- and thiazole-containing carboxamides. Below is a comparative analysis with structurally related analogs:

N-(Thiazol-2-yl) Carboxamides

- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (C₈H₇N₃O₂S):

- N-(5-(3-(1-(Thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide: A CDK7 inhibitor with a thiazole-amide scaffold but incorporates an acrylamide warhead for covalent binding. The target compound lacks this reactive group, suggesting non-covalent inhibition .

Sulfonamide Derivatives

- 2-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-(1-cyanocycloheptyl)acetamide (C₁₈H₁₇N₇O₂S): Features the same 5-chlorothiophene-sulfonyl group but uses a piperazine-acetamide backbone. The target compound’s pyrrolidine ring may confer distinct conformational preferences in binding pockets .

- BMS-354825 (Dasatinib) :

Therapeutic Potential

- Antimicrobial Activity : Sulfonamide-thiazole hybrids often exhibit antibacterial properties due to folate biosynthesis disruption .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Target |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₄ClN₃O₄S₂ | 375.85 | 5-Chlorothiophene-sulfonyl, thiazole | Kinases, proteases |

| 5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide | C₈H₇N₃O₂S | 225.23 | Isoxazole, thiazole | Crystallographic studies |

| Dasatinib | C₂₂H₂₆ClN₇O₂S | 487.99 | Pyrimidine, 2-chloro-6-methylphenyl | Abl kinase |

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 457.96 g/mol. Its structure comprises a pyrrolidine ring, a thiazole moiety, and a sulfonyl group attached to a chlorothiophene, which contribute to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆ClN₃O₄S |

| Molecular Weight | 457.96 g/mol |

| Structural Features | Pyrrolidine, Thiazole, Sulfonyl group |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide moiety is known for its antibacterial and enzyme-inhibiting properties, while the thiazole and pyrrolidine components may enhance its pharmacological profile by facilitating interactions with biological macromolecules.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various microorganisms. This activity is likely due to the synergistic effects of its structural components, particularly the sulfonamide group .

Antioxidant Activity

In vitro assays have demonstrated that compounds similar to this compound possess antioxidant properties, which may help mitigate oxidative stress in biological systems .

Anticancer Potential

Research has indicated that this compound may have anticancer properties. For instance, it has shown selective inhibition of cancer cell growth in specific assays. The mechanism involves the induction of reactive oxygen species (ROS) production, which can lead to apoptosis in cancer cells .

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those with similar structures to this compound. Results indicated that these compounds exhibited notable activity against pathogenic bacteria and fungi .

- Antioxidant Evaluation : In a comparative study of antioxidant activities among different heterocyclic compounds, derivatives containing the thiazole moiety showed promising results, suggesting potential therapeutic applications in oxidative stress-related conditions .

- Cancer Research : A recent investigation into the anticancer potential of related compounds highlighted their ability to inhibit specific pathways involved in tumor growth. The study emphasized the importance of further exploring these compounds for their therapeutic efficacy against various cancer types .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)pyrrolidine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via sulfonylation and carboxamide coupling. A common approach involves reacting pyrrolidine-2-carboxylic acid derivatives with 5-chlorothiophene-2-sulfonyl chloride under basic conditions (e.g., DMAP or triethylamine) in anhydrous solvents like DMF or acetonitrile. Subsequent coupling with thiazol-2-amine via carbodiimide-mediated activation (e.g., DIC/HOBt) yields the target compound.

Optimization Tips:

- Use nitrogen atmosphere to prevent hydrolysis of sulfonyl chloride intermediates .

- Monitor reaction progress via TLC or LC-MS to minimize byproducts.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) for higher yields (~47–85% reported for analogous sulfonamide syntheses) .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR confirm regioselectivity of sulfonylation and carboxamide formation. Key signals include the thiophene sulfonyl group (δ 7.2–7.8 ppm for aromatic protons) and pyrrolidine backbone (δ 1.8–3.5 ppm) .

- Mass Spectrometry (ESI+): Validate molecular weight (e.g., [M+H]+ peak at m/z 415.3 for C13H13ClN3O3S3) .

- HPLC-PDA: Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced: How can computational modeling predict the compound’s binding affinity and selectivity for targets like CDK7?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into CDK7’s ATP-binding pocket (PDB: 5L2S). Focus on interactions with catalytic lysine (K41) and hinge region residues .

- MD Simulations (GROMACS/AMBER): Run 100-ns simulations to evaluate binding stability. Monitor RMSD (<2.5 Å) and hydrogen bonds with key residues (e.g., E66, D149) .

- Free Energy Calculations (MM-PBSA): Compare binding energies with known inhibitors (e.g., THZ1) to assess selectivity .

Advanced: What in vitro assays are suitable for evaluating its anticancer potential, given structural similarity to CDK7 inhibitors?

Methodological Answer:

- Kinase Inhibition Assays: Use homogeneous time-resolved fluorescence (HTRF) to measure IC50 against CDK7/cyclin H/MAT1 complexes. Include ATP concentration titrations to confirm competitive inhibition .

- Cell Viability Assays: Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT or CellTiter-Glo. Compare potency to control CDK7 inhibitors (e.g., THZ1) .

- Western Blotting: Assess downstream effects (e.g., phosphorylation of RNA polymerase II CTD at Ser5/7) to confirm target engagement .

Advanced: How can researchers resolve contradictions in biological activity data across studies on pyrrolidine-2-carboxamide derivatives?

Methodological Answer:

- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and ATP levels in kinase assays .

- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., sulfonyl vs. carbonyl groups) using matched molecular pair analysis .

- Meta-Analysis Tools: Apply tools like RevMan to aggregate data from multiple studies and identify outliers due to assay variability .

Advanced: What scaffold modifications could enhance pharmacokinetic properties without compromising bioactivity?

Methodological Answer:

- Bioisosteric Replacement: Substitute the thiazole ring with oxadiazole to improve metabolic stability (e.g., reduced CYP3A4-mediated oxidation) .

- Prodrug Design: Introduce ester groups at the pyrrolidine nitrogen for enhanced oral bioavailability. Hydrolyze in vivo via esterases .

- Solubility Enhancement: Add polar groups (e.g., morpholine) to the sulfonyl moiety. Use shake-flask assays to measure logP shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.